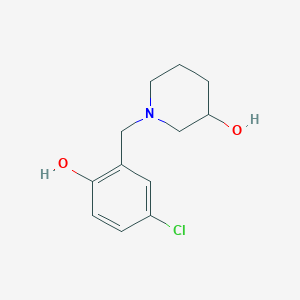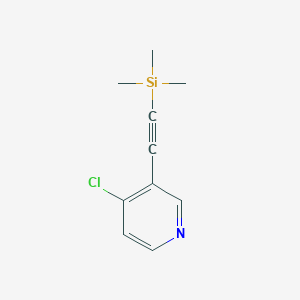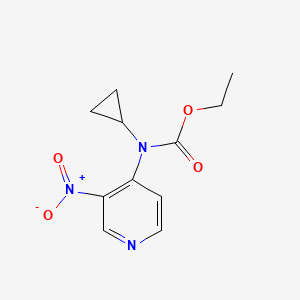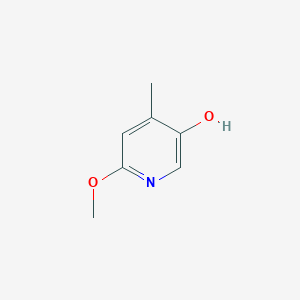
4-Brom-6-(3-Methoxyphenyl)pyrimidin
Übersicht
Beschreibung
“4-Bromo-6-(3-methoxyphenyl)pyrimidine” is a synthetic compound that falls under the pyrimidine family of organic compounds. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3-methoxyphenyl)pyrimidine” is characterized by the presence of a bromine atom and a methoxyphenyl group attached to a pyrimidine ring . The InChI code for this compound is1S/C11H9BrN2O/c1-15-9-4-2-3-8 (5-9)11-10 (12)6-13-7-14-11/h2-7H,1H3 . Chemical Reactions Analysis
Pyrimidine derivatives have been involved in various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Also, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Wissenschaftliche Forschungsanwendungen
Neuroprotektive und Anti-Neuroinflammatorische Mittel
4-Brom-6-(3-Methoxyphenyl)pyrimidin: Derivate wurden auf ihr Potenzial als neuroprotektive und anti-neuroinflammatorische Mittel untersucht. Diese Verbindungen können die Produktion von Stickstoffoxid (NO) und Tumornekrosefaktor-α (TNF-α) in menschlichen Mikroglia-Zellen hemmen, die Schlüsselfaktoren bei Neuroinflammation sind. Sie zeigen auch vielversprechende Ergebnisse bei der Reduktion der Expression des endoplasmatischen Retikulum (ER)-Chaperons BIP und des Apoptose-Markers gespaltenes Caspase-3 in menschlichen neuronalen Zellen, was auf einen möglichen Wirkmechanismus durch die Hemmung von ER-Stress und den NF-kB-Entzündungspfad hinweist .
Analgetische und Anti-inflammatorische Profile
Einige Pyrimidinderivate haben gute analgetische und anti-inflammatorische Profile gezeigt und sich bei der Behandlung neuropathischer Schmerzen als wirksam erwiesen. Dies ist besonders relevant für Verbindungen, die die Schmerzempfindung und Entzündungsreaktionen modulieren können .
Serotonin-Rezeptor-Potenz
Es wurde festgestellt, dass bestimmte Pyrimidinverbindungen eine signifikante Potenz an Serotoninrezeptoren aufweisen, mit Selektivität für α1-adrenerge und D2-Rezeptoren. Dies deutet auf potenzielle Anwendungen bei der Behandlung von neurologischen Störungen und Erkrankungen hin, die durch Serotonin-Signalgebung beeinflusst werden .
Präbiotische Synthese und Studien zur Entstehung des Lebens
Pyrimidin und seine Derivate spielen eine Rolle bei der präbiotischen Synthese von Nukleinsäurebasen, die im Zentrum der RNA-Welt-Hypothese für die Entstehung des Lebens steht. Die Untersuchung dieser Verbindungen kann Einblicke in die Selbstassemblierung von Nukleinsäuremonomeren und die frühen chemischen Prozesse liefern, die zum Leben führten .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins, which play crucial roles in various biochemical processes .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including those related to cell signaling, dna synthesis, and protein synthesis .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .
Safety and Hazards
While specific safety and hazard information for “4-Bromo-6-(3-methoxyphenyl)pyrimidine” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling similar compounds .
Eigenschaften
IUPAC Name |
4-bromo-6-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDDBVOMVRMXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276561 | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260913-58-3 | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260913-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)




![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)

![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)
![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)

![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)
